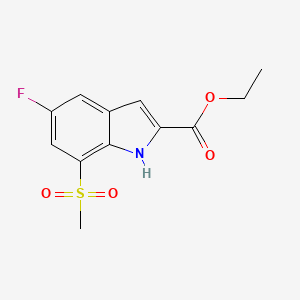

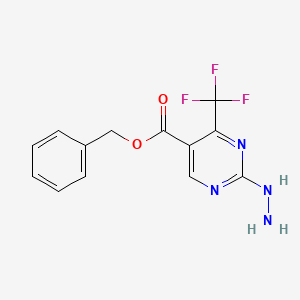

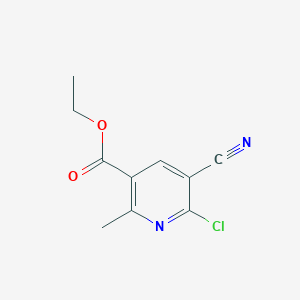

Ethyl 6-chloro-5-cyano-2-methylnicotinate

Übersicht

Beschreibung

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that can provide insights into its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed structural determination using techniques like XRD, GC-MS, element analysis, and NMR spectroscopy . Another related compound, ethyl isonicotinate, has been shown to react with tertiary cyanoacetylenic alcohols to form novel polycondensed heterocyclic systems . These studies suggest that the synthesis of this compound would likely involve similar analytical techniques to confirm its structure and could potentially be synthesized through reactions involving cyanoacetylenic alcohols or similar reagents.

Molecular Structure Analysis

The molecular structure of ethyl-6-chloronicotinate has been studied using spectroscopic methods (FT-IR, FT-Raman, dispersive Raman, and NMR) and density functional theory (DFT) calculations . The geometry of the molecule is optimized, and vibrational spectra are calculated to assign fundamental vibrations. The electronic properties, such as HOMO and LUMO energies, are also analyzed, providing a comprehensive understanding of the molecule's structure and stability . This analysis would be relevant to this compound, as the presence of similar functional groups would result in comparable structural features.

Chemical Reactions Analysis

The reactivity of related compounds can shed light on the potential chemical reactions of this compound. For instance, ethyl isonicotinate undergoes regio- and stereospecific cyclization with cyanoacetylenic alcohols . Additionally, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer involves detailed spectroscopic analyses and quantum chemical calculations, indicating multiple intra- and intermolecular interactions . These studies suggest that this compound could also participate in complex reactions leading to the formation of heterocyclic systems or dimers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloronicotinic acid (6-CNA), a structurally similar compound, have been investigated in various solvents . The solubility of 6-CNA in different solvents is analyzed in relation to solvent polarity, hydrogen bond donor propensity, and hydrogen bond acceptor propensity. Molecular dynamic simulations are used to analyze solute-solvent interactions, which play a significant role in solid-liquid phase equilibrium . These findings are relevant to this compound, as its solubility and interaction with solvents would likely be influenced by similar factors.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antagonists

Ethyl 6-chloro-5-cyano-2-methylnicotinate is utilized in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process has been developed for multi-kilogram-scale synthesis, supporting preclinical and clinical studies (Andersen et al., 2013). Moreover, an efficient and practical route for manufacturing this compound on a multikilogram scale has been developed to support the clinical development of P2Y12 antagonists (Bell et al., 2012).

Molluscicidal Properties

This chemical has been used in the synthesis of thiazolo[5,4-d]pyrimidines, which have shown potential as molluscicides. The synthesized compounds exhibited activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Antihypertensive Activity

Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, derived from this compound, are expected to have antihypertensive activity. These compounds were prepared through a series of chemical reactions starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine (Kumar & Mashelker, 2006).

Supramolecular Self-Assembly

A novel pyridone-based phthalimide fleximer synthesized from ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate was studied for its supramolecular self-assembly through noncovalent interactions. The compound demonstrated a flexible motif and notable binding through nonclassical hydrogen bonds and C–H···π interactions (Dowarah et al., 2022).

In Synthesis of Pyridines

The compound also finds application in the synthesis of various pyridines. For instance, the reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester leads to the formation of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids (Gadzhili et al., 2005).

Safety and Hazards

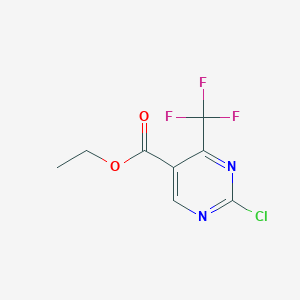

The safety data sheet for a similar compound, Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZBVLFURRXJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383032 | |

| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64119-42-2 | |

| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro Pyridine' | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 6-chloro-5-cyano-2-methylnicotinate in the synthesis of P2Y12 antagonists?

A1: this compound (compound 2 in the first article []) serves as a key intermediate in the multi-kilogram synthesis of P2Y12 antagonists like AZD1283 []. Specifically, it undergoes a coupling reaction with 4-piperidinecarboxylic acid (isonipecotic acid) to yield a pyridine acid derivative, which is further reacted to ultimately produce the desired P2Y12 antagonist []. This highlights its importance in the large-scale production of these pharmaceuticals.

Q2: How has the synthesis of this compound been optimized for large-scale production?

A2: Researchers achieved significant improvements in the synthesis of this compound by elucidating the mechanism of impurity formation in a previous synthetic route []. This understanding allowed for process optimization, resulting in a substantial increase in overall yield from 15% to 73% without requiring additional purification steps []. This optimized process enables the production of over 80 kg of this compound, demonstrating its scalability for supporting clinical development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)